(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound that features a benzimidazole ring substituted with a fluoro group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the acrylic acid moiety: This can be accomplished through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding saturated compound.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloro-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-methyl-1H-benzo[d]imidazol-5-yl)acrylic acid
Uniqueness
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
3-(4-fluoro-1H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
GPLJHUSHVIYDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C=CC(=O)O)F)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.